molecular formula C6H3ClN2S B12308742 4-Chlorothieno[2,3-d]pyridazine

4-Chlorothieno[2,3-d]pyridazine

Cat. No.: B12308742
M. Wt: 170.62 g/mol
InChI Key: OGUMFMFDYUVHBD-UHFFFAOYSA-N
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Description

4-Chlorothieno[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C6H3ClN2S It is a derivative of pyridazine, where the pyridazine ring is fused with a thiophene ring and substituted with a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothieno[2,3-d]pyridazine typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source. This leads to the formation of 2-aminothiophenes, which can then be cyclized to form the thienopyridazine core .

Industrial Production Methods

the scalability of the Gewald reaction and subsequent cyclization steps suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

4-Chlorothieno[2,3-d]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base.

    Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an aminothienopyridazine derivative .

Mechanism of Action

The mechanism of action of 4-Chlorothieno[2,3-d]pyridazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core. The chlorine substituent may enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorothieno[2,3-d]pyridazine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

4-chlorothieno[2,3-d]pyridazine

InChI

InChI=1S/C6H3ClN2S/c7-6-4-1-2-10-5(4)3-8-9-6/h1-3H

InChI Key

OGUMFMFDYUVHBD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CN=NC(=C21)Cl

Origin of Product

United States

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